2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)benzamide
Description
2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)benzamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Properties
IUPAC Name |
2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13(2)12-21-19(24)16-6-4-5-7-17(16)20-22-18(23-25-20)15-10-8-14(3)9-11-15/h4-11,13H,12H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTPCGJCLMZFJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)benzamide can be achieved through several routes. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This one-pot method allows for the synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups.
Chemical Reactions Analysis
2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxadiazole ring can be substituted with various nucleophiles under appropriate conditions.
Scientific Research Applications
2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)benzamide has several scientific research applications:
Medicinal Chemistry: Oxadiazoles are known for their pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound can be used in the development of fluorescent dyes, OLEDs, and sensors.
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and can be used in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, leading to various biological effects. For example, oxadiazoles have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . The compound’s mechanism of action may involve inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)benzamide can be compared with other oxadiazole derivatives, such as:
These compounds share the oxadiazole core but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct pharmacological or material properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
